Methanone, [2-[4-(methylsulfonyl)phenyl]-3-pyridinyl]-2-pyridinyl-
CAS No.: 654058-74-9
Cat. No.: VC16813768
Molecular Formula: C18H14N2O3S
Molecular Weight: 338.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 654058-74-9 |
|---|---|
| Molecular Formula | C18H14N2O3S |
| Molecular Weight | 338.4 g/mol |
| IUPAC Name | [2-(4-methylsulfonylphenyl)pyridin-3-yl]-pyridin-2-ylmethanone |
| Standard InChI | InChI=1S/C18H14N2O3S/c1-24(22,23)14-9-7-13(8-10-14)17-15(5-4-12-20-17)18(21)16-6-2-3-11-19-16/h2-12H,1H3 |
| Standard InChI Key | AREZMSYHLVFINL-UHFFFAOYSA-N |
| Canonical SMILES | CS(=O)(=O)C1=CC=C(C=C1)C2=C(C=CC=N2)C(=O)C3=CC=CC=N3 |
Introduction
Structural Characteristics and Molecular Properties
Core Architecture
The compound’s backbone consists of a central methanone group () bridging two pyridine rings and a 4-(methylsulfonyl)phenyl moiety. The pyridine rings contribute aromaticity and potential hydrogen-bonding sites, while the methylsulfonyl group introduces polarizability and steric bulk, factors critical for molecular interactions. The canonical SMILES representation () highlights the connectivity of these groups.
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 338.4 g/mol | |
| IUPAC Name | [2-(4-Methylsulfonylphenyl)pyridin-3-yl]-pyridin-2-ylmethanone | |
| Topological Polar Surface Area | 87.3 Ų (estimated) |
Synthesis and Purification Strategies
Multi-Step Synthetic Pathways
The synthesis of Methanone, [2-[4-(methylsulfonyl)phenyl]-3-pyridinyl]-2-pyridinyl- likely involves sequential coupling reactions. A plausible route begins with the preparation of 2-bromo-3-pyridinyl-4-(methylsulfonyl)phenylmethanone via Friedel-Crafts acylation, followed by Suzuki-Miyaura cross-coupling with 2-pyridinylboronic acid. Alternative methods may employ Ullmann-type couplings for aryl-aryl bond formation, though yields depend critically on catalyst selection (e.g., CuI vs. Pd(PPh₃)₄).
Chromatographic Characterization
Purification typically leverages silica gel column chromatography with gradient elution (e.g., dichloromethane/methanol mixtures), as demonstrated in the isolation of structurally related benzylisoquinoline alkaloids . Analytical thin-layer chromatography (TLC) using UV-active plates and iodine staining ensures homogeneity, with reported values for similar compounds ranging from 0.3 to 0.6 in 9:1 CH₂Cl₂/MeOH .
Biological Activity and Mechanism Hypotheses
Table 2: Cytotoxicity of Structural Analogs
| Compound | IC₅₀ (μg/mL) | Source |
|---|---|---|
| (6,7-Dimethoxyisoquinolinyl)-(4’-methoxyphenyl)-methanone | 18.7 | |
| O,O-Dimethylcoclaurine | 6.5 | |
| Armepavine | 42.2 |
Future Research Directions
Pharmacokinetic Optimization
Introducing fluorine atoms at the phenyl ring’s meta position, as seen in (3-fluorophenyl)[2-[4-(methylsulfonyl)phenyl]-3-pyridinyl]- analogs, improves metabolic stability by reducing CYP450-mediated oxidation. Concurrently, replacing the methanone oxygen with a thiocarbonyl group () could enhance blood-brain barrier permeability, a critical factor for neurotherapeutic agents .
Target Identification via Omics Approaches
Proteomic profiling using affinity chromatography matrices functionalized with the compound may identify novel protein targets. Preliminary work on similar molecules implicates voltage-gated sodium channels and serotonin receptors, warranting electrophysiological validation .
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